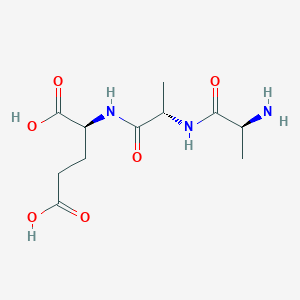![molecular formula C6H5N B14235804 2-Azabicyclo[4.1.0]hepta-1,3,5-triene CAS No. 441798-59-0](/img/structure/B14235804.png)
2-Azabicyclo[4.1.0]hepta-1,3,5-triene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Azabicyclo[4.1.0]hepta-1,3,5-triene typically involves the cyclization of suitable precursors under specific conditions. One common method is the valence isomerization of cyclohepta-1,3,5-triene derivatives. This process can be catalyzed by various reagents, including Lewis acids .
Industrial Production Methods
Industrial production methods for 2-Azabicyclo[41 advancements in catalytic processes and reaction optimization may facilitate its large-scale production in the future .
化学反応の分析
Types of Reactions
2-Azabicyclo[4.1.0]hepta-1,3,5-triene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can lead to the formation of more saturated bicyclic compounds.
Substitution: The nitrogen atom in the compound can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Nucleophiles: Such as amines or alkoxides for substitution reactions.
Major Products
The major products formed from these reactions vary based on the specific conditions and reagents used. For example, oxidation can yield various nitrogen-containing heterocycles, while reduction can produce more stable bicyclic amines .
科学的研究の応用
2-Azabicyclo[4.1.0]hepta-1,3,5-triene has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a model compound for studying reaction mechanisms.
Biology: The compound’s unique structure makes it a valuable tool for probing biological systems and understanding enzyme-substrate interactions.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of novel pharmaceuticals.
作用機序
The mechanism of action of 2-Azabicyclo[4.1.0]hepta-1,3,5-triene involves its interaction with various molecular targets and pathways. The nitrogen atom in the compound can form coordination complexes with metal ions, influencing catalytic processes. Additionally, its bicyclic structure allows it to participate in unique reaction pathways, such as disrotatory ring closures and Diels-Alder reactions .
類似化合物との比較
Similar Compounds
Bicyclo[4.1.0]hepta-1,3,5-triene: The parent compound without the nitrogen atom.
Cyclopropabenzene: Another bicyclic compound with similar structural features.
1,3,5-Norcaratriene: A closely related compound with similar reactivity.
Uniqueness
2-Azabicyclo[4.1.0]hepta-1,3,5-triene is unique due to the presence of the nitrogen atom, which imparts distinct electronic and steric properties. This makes it a valuable compound for studying nitrogen-containing heterocycles and their reactivity .
特性
CAS番号 |
441798-59-0 |
|---|---|
分子式 |
C6H5N |
分子量 |
91.11 g/mol |
IUPAC名 |
2-azabicyclo[4.1.0]hepta-1(6),2,4-triene |
InChI |
InChI=1S/C6H5N/c1-2-5-4-6(5)7-3-1/h1-3H,4H2 |
InChIキー |
FWDNKKPUSUAVRN-UHFFFAOYSA-N |
正規SMILES |
C1C2=C1N=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Phenol, 2,6-bis[bis(2-pyridinylmethyl)amino]-4-(1,1-dimethylethyl)-](/img/structure/B14235724.png)
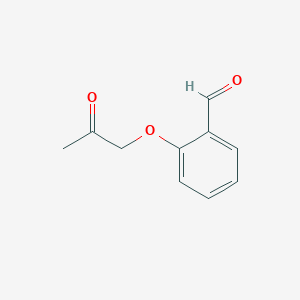
![4-[4-(Hydroxymethyl)-3-methoxyphenoxy]butanamide](/img/structure/B14235731.png)
![1,3-Di-tert-butyl-2-[2-(ethenyloxy)ethoxy]benzene](/img/structure/B14235743.png)
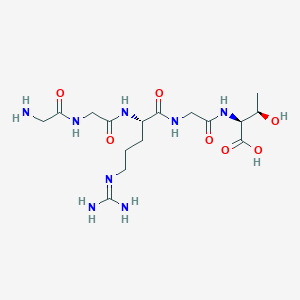
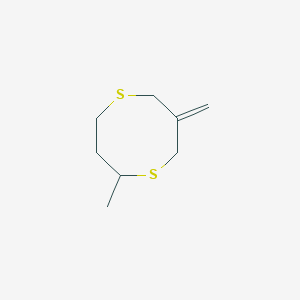
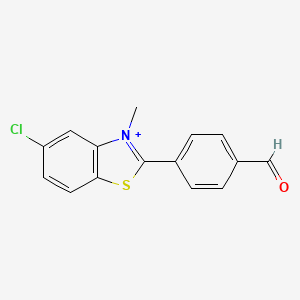
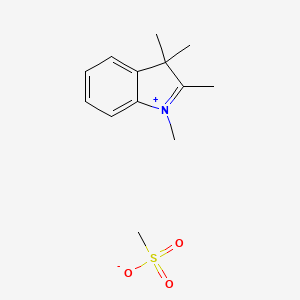
![N-[5-(2-Cyclopentylamino-4-pyridyl)-4-(3-methylphenyl)-1,3-thiazol-2-YL]-6-methoxynicotinamide](/img/structure/B14235786.png)


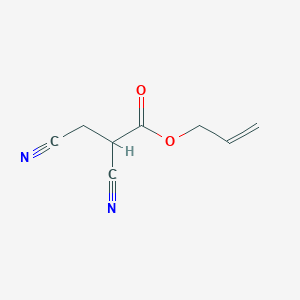
![[(3S,7S,8R,9S,10R,13S,14S)-7-tert-butylperoxy-10,13-dimethyl-17-oxo-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B14235798.png)
